molecular formula C18H19NO2 B6525587 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate CAS No. 1011620-55-5

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate

Cat. No.: B6525587
CAS No.: 1011620-55-5
M. Wt: 281.3 g/mol
InChI Key: MAAYNZYNTRLOJY-JXMROGBWSA-N
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Description

The compound “4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate” is an organic compound containing a pyridine ring, a phenyl ring, and a propanoate ester group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a phenyl ring, and a propanoate ester group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and phenyl rings could contribute to its aromaticity and potentially its UV/Vis absorption properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-11-8-14(9-12-16)7-10-15-6-4-5-13-19-15/h4-13H,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAYNZYNTRLOJY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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